molecular formula C18H17NO5 B5657531 2-(4-ethoxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

2-(4-ethoxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Cat. No. B5657531
M. Wt: 327.3 g/mol
InChI Key: KZQMXMJTJCTSMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related isoindole derivatives has been explored through different methods. For instance, a new and appropriate synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene showcases the versatility in generating these compounds. This method involves epoxidation and subsequent nucleophilic opening of the epoxide, leading to various derivatives including amino and triazole derivatives through further chemical transformations (Tan et al., 2016).

Molecular Structure Analysis

The crystal and molecular structure of a closely related compound, 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has been characterized by X-ray single-crystal diffraction. It crystallizes in the orthorhombic space group with a dihedral angle between the isoindoline and phenyl rings of 55.69(7)°, highlighting the non-planarity of the molecular structure. This study provides insight into the intermolecular interactions within the crystal structure, primarily through C–H···O hydrogen bonds (Duru et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of isoindole derivatives have been the subject of several studies. For example, the photophysical properties of ESIPT-inspired fluorescent isoindole derivatives were analyzed, revealing their sensitivity to solvent polarity and thermal stability up to 317 °C. These studies are crucial for understanding the potential applications of these compounds in materials science and photophysics (Deshmukh & Sekar, 2015).

Physical Properties Analysis

Investigations into the physical properties of isoindole derivatives have included studies on their crystal structures, emission properties, and photochromic behavior. For instance, the BF₂ complex of a related compound exhibited multiple chromisms and aggregation- or crystallization-induced emission enhancement, emphasizing the material's optical properties and its potential for use in sensing applications (Galer et al., 2014).

Chemical Properties Analysis

The chemical properties of isoindole derivatives often involve their interaction with nucleophiles, as seen in the synthesis of compounds from Meldrum's acid and subsequent reactions with N-nucleophiles. These studies not only elucidate the synthetic versatility of isoindole derivatives but also their potential for creating biologically active systems (Mukhomodyarova & Ibragimova, 2023).

properties

IUPAC Name

2-(4-ethoxyphenyl)-4,5-dimethoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-4-24-12-7-5-11(6-8-12)19-17(20)13-9-10-14(22-2)16(23-3)15(13)18(19)21/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQMXMJTJCTSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

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